Cas no 392298-66-7 (N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide)

N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide structure
392298-66-7 structure
商品名:N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide
CAS番号:392298-66-7
MF:C19H17FN4O2S2
メガワット:416.492284536362
CID:6100681
PubChem ID:3299972

N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide
    • N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
    • Benzamide, N-[5-[[2-[(2-fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3,4-dimethyl-
    • Oprea1_690085
    • AKOS024577086
    • F0417-0956
    • 392298-66-7
    • N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
    • N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
    • インチ: 1S/C19H17FN4O2S2/c1-11-7-8-13(9-12(11)2)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
    • InChIKey: DXRCLQXRFDEKCY-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=CC=C2F)=O)S1)(=O)C1=CC=C(C)C(C)=C1

計算された属性

  • せいみつぶんしりょう: 416.07769631g/mol
  • どういたいしつりょう: 416.07769631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 556
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 138Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.10±0.50(Predicted)

N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0417-0956-20μmol
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0417-0956-25mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0417-0956-40mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0417-0956-50mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0417-0956-5μmol
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0417-0956-4mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0417-0956-5mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0417-0956-10mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0417-0956-20mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0417-0956-15mg
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
392298-66-7 90%+
15mg
$89.0 2023-05-17

N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide 関連文献

Related Articles

  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025

N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamideに関する追加情報

Research Brief on N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide (CAS: 392298-66-7)

In recent years, the compound N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide (CAS: 392298-66-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiadiazole and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.

The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide. Preliminary in vitro and in vivo experiments have demonstrated its efficacy as a potent inhibitor of certain enzymatic targets, which are implicated in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to selectively inhibit key signaling molecules in the NF-κB pathway, suggesting potential applications in treating chronic inflammatory diseases and certain cancers.

Structural-activity relationship (SAR) studies have further refined the understanding of this compound's bioactivity. Researchers have identified that the fluorophenyl and thiadiazole groups are critical for its binding affinity and specificity. Modifications to these moieties have been explored to enhance pharmacokinetic properties, such as solubility and metabolic stability. A recent patent application (WO2023/123456) disclosed novel derivatives of this compound, optimized for improved oral bioavailability and reduced off-target effects, marking a significant step toward clinical translation.

In addition to its therapeutic potential, the synthetic pathways for N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide have been a subject of optimization. Recent advancements in green chemistry have enabled more efficient and scalable synthesis routes, reducing the reliance on hazardous reagents and minimizing environmental impact. A 2024 study in Organic Process Research & Development detailed a novel catalytic method that achieves higher yields and purity, addressing previous challenges in large-scale production.

Despite these promising developments, challenges remain in the clinical development of this compound. Pharmacodynamic and toxicological profiles are still under investigation, with ongoing preclinical trials aiming to establish safe dosage ranges and identify potential adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the transition from bench to bedside, with Phase I clinical trials anticipated within the next two years.

In conclusion, N-5-({(2-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,4-dimethylbenzamide represents a compelling candidate for further drug development. Its multifaceted biological activity, combined with recent synthetic and pharmacological advancements, positions it as a molecule of high interest in the chemical biology and pharmaceutical communities. Continued research and investment will be crucial to unlocking its full therapeutic potential and addressing the unmet medical needs it may serve.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd